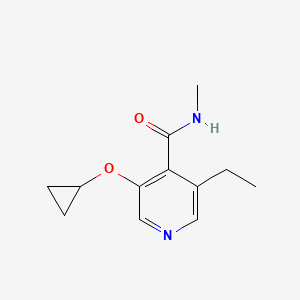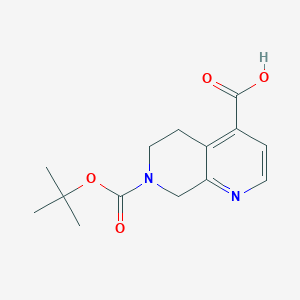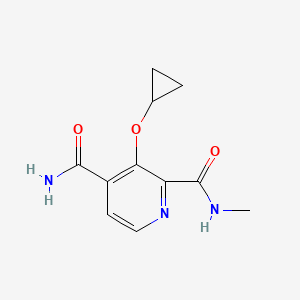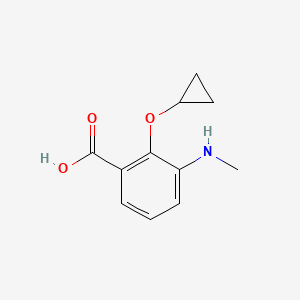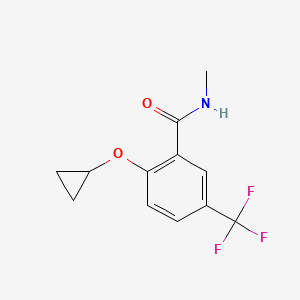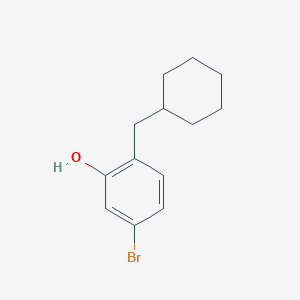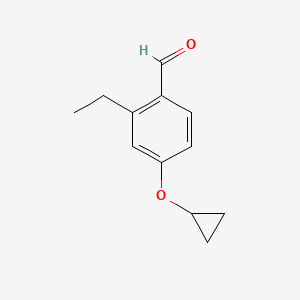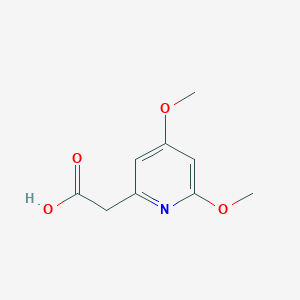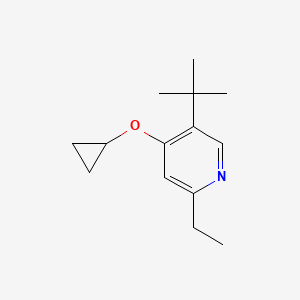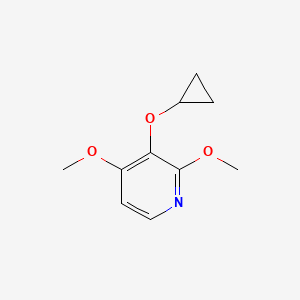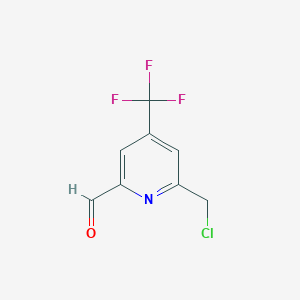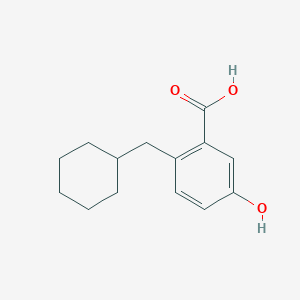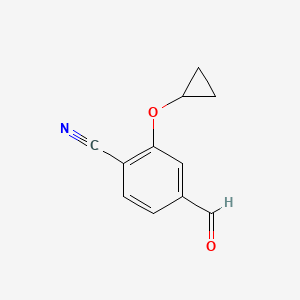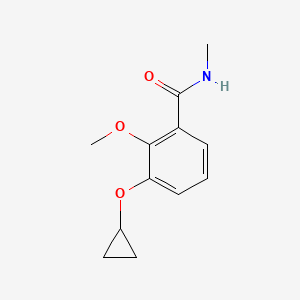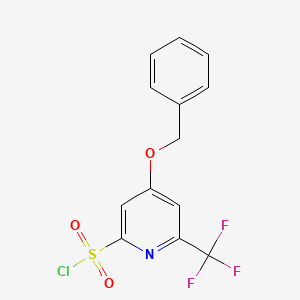
4-(Benzyloxy)-6-(trifluoromethyl)pyridine-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)-6-(trifluoromethyl)pyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C13H9ClF3NO3S It is a derivative of pyridine, characterized by the presence of a benzyloxy group at the 4-position, a trifluoromethyl group at the 6-position, and a sulfonyl chloride group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-6-(trifluoromethyl)pyridine-2-sulfonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(benzyloxy)-6-(trifluoromethyl)pyridine.
Sulfonylation: The pyridine derivative is then subjected to sulfonylation using chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the sulfonylation reaction.
Purification Techniques: Utilizing techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzyloxy)-6-(trifluoromethyl)pyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide or sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in reduction reactions.
Major Products
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Applications De Recherche Scientifique
4-(Benzyloxy)-6-(trifluoromethyl)pyridine-2-sulfonyl chloride has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Used in the study of enzyme inhibition and protein modification.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Benzyloxy)-6-(trifluoromethyl)pyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate in the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Trifluoromethyl)-2-pyridinesulfonyl chloride: Similar in structure but lacks the benzyloxy group.
Pyridine-3-sulfonyl chloride: Similar sulfonyl chloride functionality but differs in the position of the sulfonyl chloride group.
Uniqueness
4-(Benzyloxy)-6-(trifluoromethyl)pyridine-2-sulfonyl chloride is unique due to the presence of both the benzyloxy and trifluoromethyl groups, which can impart distinct electronic and steric properties
Propriétés
Formule moléculaire |
C13H9ClF3NO3S |
|---|---|
Poids moléculaire |
351.73 g/mol |
Nom IUPAC |
4-phenylmethoxy-6-(trifluoromethyl)pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C13H9ClF3NO3S/c14-22(19,20)12-7-10(6-11(18-12)13(15,16)17)21-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Clé InChI |
IAAPHGYZDUBOII-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC(=NC(=C2)S(=O)(=O)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


